molecular formula C3H6BrClO B074525 1-Bromo-2-(chloromethoxy)ethane CAS No. 1462-35-7

1-Bromo-2-(chloromethoxy)ethane

Cat. No.: B074525
CAS No.: 1462-35-7
M. Wt: 173.43 g/mol
InChI Key: JYGASIIKRZJQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(chloromethoxy)ethane is an organic compound with the molecular formula C3H6BrClO. It is a liquid at room temperature and has a molecular weight of 173.44 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

1-Bromo-2-(chloromethoxy)ethane is a versatile compound used in organic synthesis as a reagent or intermediate . The primary targets of this compound are organic molecules that can undergo alkylation reactions or nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule that donates an electron pair) reacts with an electrophilic carbon of the this compound . This reaction results in the replacement of the bromine or chlorine atom in the compound with the nucleophile .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it undergoes in a given context. In general, it can participate in various organic synthesis reactions, altering the structure and function of target molecules .

Pharmacokinetics

Its distribution, metabolism, and excretion would depend on the specific chemical properties of the compound, including its reactivity and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In organic synthesis, it can help create a wide variety of complex organic molecules, potentially leading to various biological effects depending on the molecules synthesized .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reactivity might increase with temperature, and it might degrade or react undesirably in certain pH conditions or in the presence of certain chemicals .

Preparation Methods

1-Bromo-2-(chloromethoxy)ethane can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethanol with hydrobromic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and the use of a solvent to facilitate the reaction . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-Bromo-2-(chloromethoxy)ethane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 1-iodo-2-(chloromethoxy)ethane .

Scientific Research Applications

1-Bromo-2-(chloromethoxy)ethane has several applications in scientific research:

Comparison with Similar Compounds

1-Bromo-2-(chloromethoxy)ethane can be compared to other similar compounds such as 1-bromo-2-chloroethane and 1-bromo-2-methoxyethane . While these compounds share some structural similarities, this compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where dual reactivity is advantageous .

Similar Compounds

Properties

IUPAC Name

1-bromo-2-(chloromethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGASIIKRZJQEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408541
Record name 1-bromo-2-(chloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-35-7
Record name 1-bromo-2-(chloromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-(chloromethoxy)ethane
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-(chloromethoxy)ethane
Reactant of Route 3
Reactant of Route 3
1-Bromo-2-(chloromethoxy)ethane
Reactant of Route 4
Reactant of Route 4
1-Bromo-2-(chloromethoxy)ethane
Reactant of Route 5
1-Bromo-2-(chloromethoxy)ethane
Reactant of Route 6
Reactant of Route 6
1-Bromo-2-(chloromethoxy)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.